molecular formula C17H17F2N3O2 B2902762 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034528-28-2

2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2902762
CAS RN: 2034528-28-2
M. Wt: 333.339
InChI Key: YPVAQNOOOCRQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and material science. This compound is also known as R547, and it belongs to the class of small molecule inhibitors that target the serine/threonine kinase enzyme.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves the inhibition of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK4. These kinases play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting these kinases, R547 can prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preclinical studies have shown that this compound can inhibit cancer cell growth and induce apoptosis without affecting normal cells. Additionally, R547 has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone in lab experiments include its specificity and potency in inhibiting several kinases that play a crucial role in cancer cell growth and proliferation. However, the limitations of using this compound include its high cost and the need for specialized knowledge and equipment for its synthesis.

Future Directions

The future directions for the study of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone include further preclinical studies to determine its efficacy and safety in the treatment of various types of cancer. Additionally, the potential application of this compound in other fields such as agriculture and material science should be explored. Finally, the development of more cost-effective and efficient synthesis methods for R547 could lead to its widespread use in various research fields.

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves a series of chemical reactions that require specialized knowledge and equipment. The most common method of synthesizing this compound involves the reaction of 2-fluoroaniline and 1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone has been extensively studied for its potential application in cancer treatment. This compound has been shown to inhibit the activity of several kinases that play a crucial role in cancer cell growth and proliferation. In preclinical studies, R547 has demonstrated promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVAQNOOOCRQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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